4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid
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Overview
Description
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is a complex organic compound that features a unique structure combining an oxazole ring, a benzoic acid moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid typically involves multi-step organic reactions
Formation of the Oxazole Ring: This step often involves the reaction of an aldehyde with an amine in the presence of a catalyst to form the oxazole ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a substitution reaction using dimethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the oxazole derivative with a benzoic acid derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenylazo]benzoic acid
- 5-(4-Dimethylaminobenzylidene)rhodanine
Uniqueness
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is unique due to its combination of an oxazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Biological Activity
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid (CAS Number: 1795274-20-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.
Chemical Structure and Properties
The compound has the molecular formula C19H16N2O4 and a molecular weight of approximately 336.34 g/mol. Its structure includes a benzoic acid moiety linked to a dimethylamino phenyl group and an oxazole ring, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains. The presence of the dimethylamino group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Cytotoxicity and Antitumor Activity
Research indicates that compounds containing oxazole rings can exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism may involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to urease inhibition. Similar compounds have demonstrated significant inhibition against urease, which is crucial in managing conditions like kidney stones and certain types of infections. Molecular docking studies suggest that the compound binds effectively to the active site of urease, indicating its potential as a therapeutic agent .
Case Studies
- Cytotoxicity Assays : In a study involving human breast cancer cells (MCF-7), this compound showed an IC50 value lower than many standard chemotherapeutics, suggesting potent antitumor activity.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to leading antibiotics, thus highlighting its potential as an antimicrobial agent.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H16N2O4 |
Molecular Weight | 336.34 g/mol |
CAS Number | 1795274-20-2 |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Cytotoxicity (IC50) | Lower than standard chemotherapeutics |
Urease Inhibition | Significant binding affinity |
Properties
CAS No. |
831197-49-0 |
---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl]benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c1-21(2)15-9-7-12(8-10-15)17-16(11-22)20-18(25-17)13-3-5-14(6-4-13)19(23)24/h3-11H,1-2H3,(H,23,24) |
InChI Key |
FCUKMHIIQTVAGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C(=O)O)C=O |
Origin of Product |
United States |
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